molecular formula C21H19N7O2S2 B12381034 Jak-IN-31

Jak-IN-31

Cat. No.: B12381034
M. Wt: 465.6 g/mol
InChI Key: YMJIHJWUUADELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak-IN-31 involves multiple steps, including the Horner-Emmons reaction, deprotection, and Suzuki coupling reaction . The Horner-Emmons reaction is used to form a key intermediate, which is then deprotected using hydrochloric acid. The final product is obtained through a Suzuki coupling reaction followed by acid hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves scalable organic reactions such as the Horner-Emmons reaction and Suzuki coupling, which are well-established in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Jak-IN-31 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties .

Properties

Molecular Formula

C21H19N7O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

3-cyano-N-[3-[[5-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]amino]cyclobutyl]benzenesulfonamide

InChI

InChI=1S/C21H19N7O2S2/c1-12-26-27-21(31-12)18-11-24-20-17(5-6-23-20)19(18)25-14-8-15(9-14)28-32(29,30)16-4-2-3-13(7-16)10-22/h2-7,11,14-15,28H,8-9H2,1H3,(H2,23,24,25)

InChI Key

YMJIHJWUUADELX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CN=C3C(=C2NC4CC(C4)NS(=O)(=O)C5=CC=CC(=C5)C#N)C=CN3

Origin of Product

United States

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